N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H9F2N3O3S and its molecular weight is 337.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been synthesized for various studies. One method involves the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, producing compounds with potential antimicrobial activity (Gein et al., 2015).
- Another approach includes the synthesis of thiazolo[3,2-a]pyrimidine derivatives, focusing on their antimicrobial and anti-inflammatory properties. These are obtained through reactions involving compounds like 4-fluoroaniline and ethylacetoacetate (Alam et al., 2010).
Pharmacological Evaluation
- Some studies have focused on evaluating the anti-inflammatory and antinociceptive activities of thiazolo[3,2-a]pyrimidine derivatives. Notably, compounds such as 5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid have shown significant activities in these areas (Doria et al., 1986).
Structural Modifications and Aggregation Studies
- Research has also been conducted on the structural modifications of thiazolo[3,2-a]pyrimidines to understand their supramolecular aggregation and conformational features. This involves studying various substituents and their impact on intermolecular interaction patterns (Nagarajaiah & Begum, 2014).
QSAR Analysis and Biological Activity
- Quantitative structure-activity relationship (QSAR) analysis of oxazolo/thiazolo pyrimidine derivatives has been performed to understand their anti-inflammatory potential. This research helps in identifying key structural features influencing their biological activity (Sawant et al., 2012).
Antimicrobial and Anticancer Studies
- There have been studies on novel derivatives of thiazolo[3,2-a]pyrimidine clubbed with thiazolidinone, evaluated for their antimicrobial and anticancer activities. This includes screening against various bacterial and fungal strains as well as cancer cell lines (Verma & Verma, 2022).
Mechanism of Action
Target of Action
The compound, also known as N-[(2,6-difluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives are known to exert their anti-inflammatory effects by inhibiting the response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anti-inflammatory activity. Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
The result of the compound’s action is likely related to its anti-inflammatory activity. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may help to reduce inflammation and associated symptoms .
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O3S/c15-8-2-1-3-9(16)7(8)6-17-11(20)10-12(21)18-14-19(13(10)22)4-5-23-14/h1-5,21H,6H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUIXBGEGGVUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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